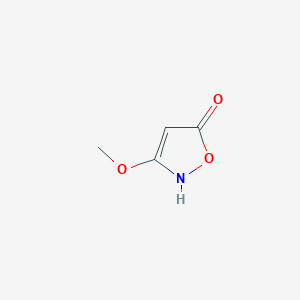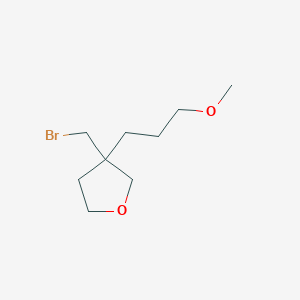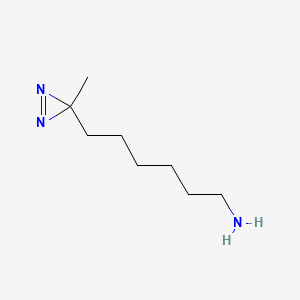
3-Ethoxy-5-fluoro-4-formylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C10H9FO4 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and formyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-fluoro-4-formylbenzoic acid typically involves multi-step organic reactions. One common method includes the ethoxylation of 5-fluoro-4-formylbenzoic acid, followed by the introduction of the formyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-5-fluoro-4-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Ethoxy-5-fluoro-4-carboxybenzoic acid.
Reduction: 3-Ethoxy-5-fluoro-4-hydroxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxy-5-fluoro-4-formylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-5-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-formylbenzoic acid
- 4-Fluoro-3-formylbenzoic acid
- 3-Ethoxy-4-fluoro-5-formylbenzoic acid
Uniqueness
3-Ethoxy-5-fluoro-4-formylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C10H9FO4 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
3-ethoxy-5-fluoro-4-formylbenzoic acid |
InChI |
InChI=1S/C10H9FO4/c1-2-15-9-4-6(10(13)14)3-8(11)7(9)5-12/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
WGQGWEDEJNRSRD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)O)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)








